molecular formula C8H7BrFNO3 B1529957 1-Bromo-6-ethoxy-3-fluoro-2-nitrobenzene CAS No. 1807188-52-8

1-Bromo-6-ethoxy-3-fluoro-2-nitrobenzene

Cat. No. B1529957
M. Wt: 264.05 g/mol
InChI Key: XJFCOLSBLVWQHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-6-ethoxy-3-fluoro-2-nitrobenzene is a benzene derivative. Benzene derivatives are organic compounds that contain one or more substituents, such as bromine (Br), ethoxy (C2H5O), fluorine (F), and nitro (NO2) groups, attached to the benzene ring . The compound’s IUPAC name is determined by the lowest locant rule, which prioritizes the functional group .


Synthesis Analysis

The synthesis of benzene derivatives typically involves electrophilic aromatic substitution . This is a two-step mechanism. In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .


Molecular Structure Analysis

The molecular structure of 1-Bromo-6-ethoxy-3-fluoro-2-nitrobenzene is based on a benzene ring, which contains six pi electrons that are delocalized in six p orbitals above and below the plane of the ring . This delocalization of electrons contributes to the stability of the benzene ring .

Safety And Hazards

Safety data sheets indicate that 1-Bromo-6-ethoxy-3-fluoro-2-nitrobenzene should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . It’s also important to ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

2-bromo-1-ethoxy-4-fluoro-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO3/c1-2-14-6-4-3-5(10)8(7(6)9)11(12)13/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJFCOLSBLVWQHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)F)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-6-ethoxy-3-fluoro-2-nitrobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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